molecular formula C19H26N10O B12551031 1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol CAS No. 185335-23-3

1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol

Cat. No.: B12551031
CAS No.: 185335-23-3
M. Wt: 410.5 g/mol
InChI Key: NSOPJRLNVUIWAV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol typically involves the nucleophilic substitution of imidazole derivatives. One common method includes the reaction of imidazole with formaldehyde and a secondary amine under controlled conditions . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions with halides and other electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified imidazole derivatives .

Mechanism of Action

Properties

CAS No.

185335-23-3

Molecular Formula

C19H26N10O

Molecular Weight

410.5 g/mol

IUPAC Name

1,3-bis[bis(1H-imidazol-2-ylmethyl)amino]propan-2-ol

InChI

InChI=1S/C19H26N10O/c30-15(9-28(11-16-20-1-2-21-16)12-17-22-3-4-23-17)10-29(13-18-24-5-6-25-18)14-19-26-7-8-27-19/h1-8,15,30H,9-14H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27)

InChI Key

NSOPJRLNVUIWAV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)CN(CC2=NC=CN2)CC(CN(CC3=NC=CN3)CC4=NC=CN4)O

Origin of Product

United States

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